2-Cyclopropyl-6-(oxolan-2-yl)pyrimidin-4-amine
Overview
Description
2-Cyclopropyl-6-(oxolan-2-yl)pyrimidin-4-amine: is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds This compound features a cyclopropyl group and an oxolan-2-yl group attached to the pyrimidin-4-amine core structure
Scientific Research Applications
2-Cyclopropyl-6-(oxolan-2-yl)pyrimidin-4-amine: has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: : Studied for its potential biological activity and interactions with biological molecules.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
The primary target of 2-Cyclopropyl-6-(oxolan-2-yl)pyrimidin-4-amine is the cyclin-dependent protein kinases (CDKs), which are important protein serine/threonine kinases belonging to the CMGC family . These kinases play crucial roles in regulating cell cycles and transcriptions .
Mode of Action
this compound interacts with CDKs, inhibiting their activity. This interaction disrupts the normal cell cycle and transcription processes, leading to changes in cellular function .
Biochemical Pathways
The inhibition of CDKs by this compound affects multiple biochemical pathways. These pathways are primarily involved in cell cycle regulation and transcription processes . The downstream effects of this disruption can lead to changes in cell proliferation and gene expression .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen as changes in cell proliferation and gene expression. By inhibiting CDKs, the compound disrupts normal cell cycle and transcription processes, potentially leading to the death of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-6-(oxolan-2-yl)pyrimidin-4-amine typically involves multiple steps, starting with the formation of the pyrimidin-4-amine core. One common synthetic route includes the following steps:
Condensation Reaction: : Reacting an appropriate amine with a β-diketone to form the pyrimidin-4-amine core.
Cyclopropanation: : Introducing the cyclopropyl group through a cyclopropanation reaction.
Alkylation: : Attaching the oxolan-2-yl group via an alkylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure purity and yield. The process would be optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-6-(oxolan-2-yl)pyrimidin-4-amine: can undergo various chemical reactions, including:
Oxidation: : Converting the compound to its corresponding oxo derivatives.
Reduction: : Reducing functional groups within the compound.
Substitution: : Replacing one or more atoms or groups in the compound with different atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can include various derivatives of the original compound, which may have different functional groups or structural modifications.
Comparison with Similar Compounds
2-Cyclopropyl-6-(oxolan-2-yl)pyrimidin-4-amine: can be compared with other similar compounds, such as:
2-Cyclopropyl-6-(oxolan-2-yl)pyrimidin-4-one
2-Cyclopropyl-6-(oxolan-2-yl)pyrimidin-4-ol
2-Cyclopropyl-6-(oxolan-2-yl)pyrimidin-4-thiol
Properties
IUPAC Name |
2-cyclopropyl-6-(oxolan-2-yl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-10-6-8(9-2-1-5-15-9)13-11(14-10)7-3-4-7/h6-7,9H,1-5H2,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFJPAVXMLBNGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=CC(=NC(=N2)C3CC3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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